molecular formula C12H9ClF3N3O B8317904 (4-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)methanol

(4-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)methanol

Cat. No.: B8317904
M. Wt: 303.67 g/mol
InChI Key: YQWBLOXACGKWMR-UHFFFAOYSA-N
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Description

(4-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)methanol is a useful research compound. Its molecular formula is C12H9ClF3N3O and its molecular weight is 303.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClF3N3O

Molecular Weight

303.67 g/mol

IUPAC Name

[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]methanol

InChI

InChI=1S/C12H9ClF3N3O/c13-10-9(12(14,15)16)5-17-11(19-10)18-8-3-1-7(6-20)2-4-8/h1-5,20H,6H2,(H,17,18,19)

InChI Key

YQWBLOXACGKWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NC2=NC=C(C(=N2)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

C7 was prepared in a manner similar to that described in for making C3 in Step 3 of Example 1 except that 4-aminobenzyl alcohol (2.4 g, 19 mmol) was used instead of C2. When the reaction was complete the reaction mixture was concentrated and dissolved in EtOA. The resultant solution was washed with water, brine, dried over MgSO4, and concentrated. The resultant tan solid was triterated with ether and a small amount of EtOAc, filtered and concentrated to provide C7 as a tan solid. Yield: 2.98 g, 50%. MS+ 304.1. 1H NMR (500 MHz, d6-DMSO) δ: 10.61 (s, 1H), 8.76 (s, 1H), 7.59 (d, 2H), 7.26 (d, 2H), 5.10 (bs, 1H), 4.43 (s, 2H).
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name

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